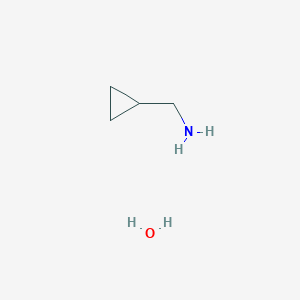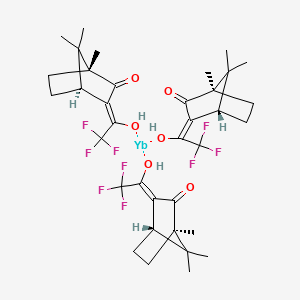
Ytterbium D-3-trifluoroacetylcamphorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ytterbium D-3-trifluoroacetylcamphorate is a chemical compound with the molecular formula C36H42F9O6Yb and a molecular weight of 914.35. It is also known as Ytterbium tris [3-(trifluoromethylhydroxymethylene)-(+)-camphorate]. This compound is a coordination complex of ytterbium, a rare earth element, with D-3-trifluoroacetylcamphorate ligands. It is typically found in a powdered form and is used in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ytterbium D-3-trifluoroacetylcamphorate involves the reaction of ytterbium chloride with D-3-trifluoroacetylcamphorate in an appropriate solvent. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation. The mixture is then stirred at room temperature for several hours, followed by filtration and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The product is then subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
Ytterbium D-3-trifluoroacetylcamphorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of ytterbium.
Reduction: It can also be reduced to lower oxidation states using suitable reducing agents.
Substitution: The trifluoroacetylcamphorate ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ytterbium oxides, while reduction can produce ytterbium hydrides. Substitution reactions result in new coordination complexes with different ligands .
科学的研究の応用
Ytterbium D-3-trifluoroacetylcamphorate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions and as a precursor for the preparation of other ytterbium compounds.
Biology: The compound is employed in bioimaging and as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties.
Medicine: It is investigated for its potential use in targeted drug delivery systems and as a therapeutic agent in certain medical treatments.
Industry: This compound is used in the production of advanced materials, such as high-performance ceramics and phosphors for lighting applications
作用機序
The mechanism of action of Ytterbium D-3-trifluoroacetylcamphorate involves its interaction with molecular targets through coordination bonds. The trifluoroacetylcamphorate ligands facilitate the binding of the compound to specific sites on the target molecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and processes, depending on the specific application .
類似化合物との比較
Similar Compounds
Ytterbium tris(acetylacetonate): Another coordination complex of ytterbium with acetylacetonate ligands.
Ytterbium tris(dipivaloylmethane): A similar compound with dipivaloylmethane ligands.
Ytterbium tris(hexafluoroacetylacetonate): A coordination complex with hexafluoroacetylacetonate ligands.
Uniqueness
Ytterbium D-3-trifluoroacetylcamphorate is unique due to the presence of trifluoroacetylcamphorate ligands, which impart distinct chemical and physical properties. These ligands enhance the compound’s stability and solubility, making it suitable for various applications in research and industry. Additionally, the trifluoromethyl groups contribute to the compound’s paramagnetic properties, which are valuable in bioimaging and MRI applications .
特性
分子式 |
C36H45F9O6Yb |
|---|---|
分子量 |
917.8 g/mol |
IUPAC名 |
(1R,3Z,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one;ytterbium |
InChI |
InChI=1S/3C12H15F3O2.Yb/c3*1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15;/h3*6,17H,4-5H2,1-3H3;/b3*9-7-;/t3*6-,11+;/m111./s1 |
InChIキー |
FHKIFNXICKDGCC-KDMOJBFPSA-N |
異性体SMILES |
C[C@@]12C([C@@H](/C(=C(/O)\C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(/O)\C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(/O)\C(F)(F)F)/C1=O)CC2)(C)C.[Yb] |
正規SMILES |
CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.[Yb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12061954.png)
![2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061957.png)
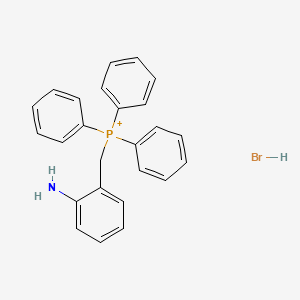
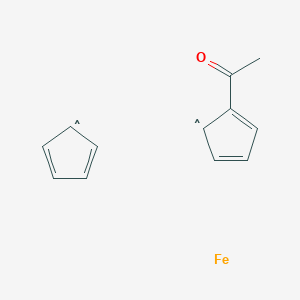
![2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061974.png)
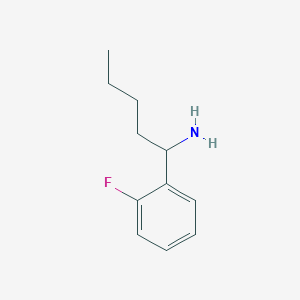


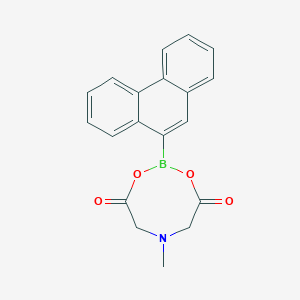
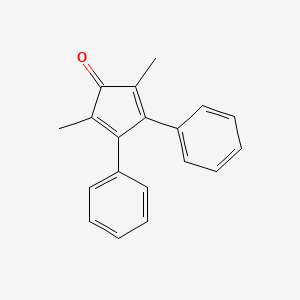
![[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B12062015.png)
